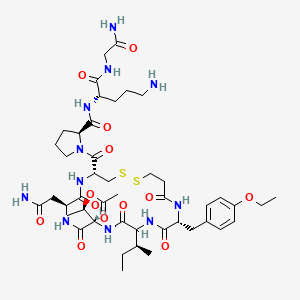
deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is a synthetic analogue of the naturally occurring peptide hormone arginine vasopressin. This compound is designed to mimic the effects of vasopressin, which plays a crucial role in regulating water balance and blood pressure in the body. The modifications in its structure, such as the deamination of cysteine and the incorporation of D-tyrosine and other amino acids, enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Chemical Reactions Analysis
Types of Reactions
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can significantly alter the biological activity and stability of the compound.
Scientific Research Applications
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like diabetes insipidus and certain cardiovascular disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is primarily found in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells. This increases water reabsorption, thereby concentrating urine and reducing urine output. The molecular pathways involved include the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).
Comparison with Similar Compounds
Similar Compounds
Arginine Vasopressin: The natural hormone with similar biological functions but less stability.
Desmopressin: A synthetic analogue with enhanced antidiuretic properties and reduced vasopressor effects.
Lypressin: Another synthetic analogue used for similar therapeutic purposes.
Uniqueness
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is unique due to its specific structural modifications, which confer increased stability and potency compared to natural vasopressin. These modifications also reduce its susceptibility to enzymatic degradation, making it more effective in therapeutic applications.
Properties
Molecular Formula |
C45H69N11O13S2 |
|---|---|
Molecular Weight |
1036.2 g/mol |
IUPAC Name |
[(1R)-1-[(4R,7S,10S,16R)-4-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]ethyl] acetate |
InChI |
InChI=1S/C45H69N11O13S2/c1-6-24(3)37-43(65)55-38(25(4)69-26(5)57)44(66)52-31(21-34(47)58)40(62)53-32(45(67)56-18-9-11-33(56)42(64)51-29(10-8-17-46)39(61)49-22-35(48)59)23-71-70-19-16-36(60)50-30(41(63)54-37)20-27-12-14-28(15-13-27)68-7-2/h12-15,24-25,29-33,37-38H,6-11,16-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,64)(H,52,66)(H,53,62)(H,54,63)(H,55,65)/t24-,25+,29-,30+,31-,32-,33-,37?,38-/m0/s1 |
InChI Key |
KEBJCNAAGNULQR-RIGKXQCKSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)OC(=O)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















